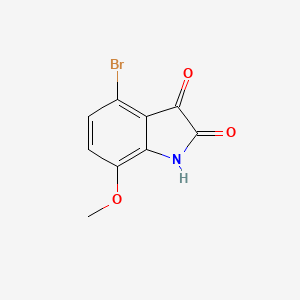

4-Bromo-7-methoxyindoline-2,3-dione

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-7-methoxy-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO3/c1-14-5-3-2-4(10)6-7(5)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPLXITZBWUCNFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501548 | |

| Record name | 4-Bromo-7-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67303-38-2 | |

| Record name | 4-Bromo-7-methoxy-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Chemical Reactivity and Reaction Mechanisms of 4 Bromo 7 Methoxyindoline 2,3 Dione and Its Analogues

Mechanistic Studies of Functionalization and Derivatization Reactions

The functionalization and derivatization of the 4-Bromo-7-methoxyindoline-2,3-dione scaffold can be achieved through various reaction pathways, targeting different sites on the molecule.

N-Substitution: The nitrogen atom of the lactam can be readily functionalized. wikipedia.org This typically involves deprotonation with a base, such as sodium hydride or potassium carbonate, to form the corresponding salt. scielo.br This anionic intermediate then readily reacts with electrophiles like alkyl or acyl halides to yield N-substituted derivatives. wikipedia.org N-arylation can also be accomplished through cross-coupling reactions, often catalyzed by copper or palladium complexes. wikipedia.org

Electrophilic Aromatic Substitution: The benzene (B151609) ring of the indoline-2,3-dione core is susceptible to electrophilic attack. researchgate.netresearchgate.net Substituents on the ring, such as the bromo and methoxy (B1213986) groups in this compound, will direct incoming electrophiles to specific positions. Generally, electrophilic substitutions on the isatin (B1672199) ring occur at the C-5 and C-7 positions. wikipedia.orgresearchgate.netresearchgate.net For instance, nitration of isatin with a sulfonitric mixture typically yields 5-nitroisatin. scielo.br

Derivatization via Condensation: The C-3 keto group is a primary site for condensation reactions. For example, reaction with primary amines can lead to the formation of isatin imines. These imines are valuable intermediates for further transformations, including cycloaddition reactions. scispace.com

A summary of common derivatization reactions for the isatin core is presented below:

| Reaction Type | Reagents/Conditions | Product Type |

| N-Alkylation/Acylation | Base (e.g., NaH, K2CO3), Alkyl/Acyl Halide | N-Substituted Isatins |

| N-Arylation | Aryl Halide, Cu or Pd catalyst | N-Aryl Isatins |

| Electrophilic Substitution | Electrophile (e.g., HNO3/H2SO4) | Ring-Substituted Isatins |

| Imination | Primary Amine | Isatin-3-imines |

Nucleophilic and Electrophilic Reactivity of the Indoline-2,3-dione Core

The dual reactivity of the indoline-2,3-dione core is a cornerstone of its synthetic utility.

Electrophilic Character:

The carbonyl group at the C-3 position is highly electrophilic and is the most common site for nucleophilic attack. nih.gov This reactivity is central to many of the transformations that isatin and its analogues undergo. researchgate.netnih.gov

Nucleophilic Addition: A wide range of nucleophiles can add to the C-3 carbonyl. This includes organometallic reagents, enolates, and other carbanions. The regioselectivity of these additions, particularly when both C-2 and C-3 carbonyls are considered, is influenced by the substituents on the isatin core and the reaction conditions. wikipedia.org

Baylis-Hillman Reaction: Isatin derivatives are effective electrophiles in the Baylis-Hillman reaction. researchgate.netelsevierpure.com They readily react with activated alkenes in the presence of a nucleophilic catalyst, such as DABCO, to form multifunctional adducts. researchgate.net

Nucleophilic Character:

The nucleophilicity of the indoline-2,3-dione system is primarily associated with the nitrogen atom of the γ-lactam and the aromatic ring.

N-Nucleophilicity: As mentioned previously, the deprotonated nitrogen acts as a potent nucleophile in substitution reactions. wikipedia.org

Aromatic Ring Nucleophilicity: The electron-rich aromatic ring can participate in reactions where it acts as a nucleophile, although this is less common than reactions involving the carbonyl groups or the nitrogen atom. nih.gov

Tautomeric Considerations in Reaction Pathways (Lactam-Lactim Tautomerism)

Isatin and its derivatives, including this compound, can exist in two tautomeric forms: the lactam and the lactim form. nih.gov This tautomerism involves the migration of a proton between the nitrogen atom and the oxygen atom of the C-2 carbonyl group. nih.gov

The equilibrium between these two forms can be influenced by factors such as the solvent and the electronic nature of the substituents on the aromatic ring. While the lactam form is generally predominant, the lactim tautomer can play a crucial role in certain reaction pathways. researchgate.net The presence of the lactim form is particularly significant in cycloaddition reactions where it can act as a key reactive intermediate. researchgate.net For example, in protic solvents, the lactim form of isatin's resonance structure is the key active dipolarophile in [3+2] cycloaddition reactions with nitrile oxides. researchgate.net

Cycloaddition Reactions Involving the Indoline-2,3-dione Scaffold (e.g., [3+2] Cycloaddition with Nitrile Oxides)

The isatin scaffold is a versatile platform for various cycloaddition reactions, leading to the formation of complex spirocyclic and fused heterocyclic systems.

[3+2] Cycloaddition Reactions: Isatin and its derivatives are excellent substrates for 1,3-dipolar cycloaddition reactions. researchgate.net A notable example is the reaction with nitrile oxides. youtube.com Nitrile oxides, often generated in situ, react with the C=N bond of isatin imines or the C=O bond of the isatin itself to form spiro-oxadiazole derivatives. scispace.comresearchgate.net The reaction proceeds through a concerted [3+2] cycloaddition mechanism. youtube.com This method provides an efficient route to novel spiro[indoline-oxadiazole] compounds. scispace.com

Diels-Alder Reactions: The indoline-2,3-dione system can also participate in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.org In these reactions, a part of the isatin scaffold can act as a diene or a dienophile. For example, pyrano[3,4-b]indol-3-ones, which can be derived from isatins, undergo intramolecular Diels-Alder reactions to form complex carbazole (B46965) structures. rsc.org While less common, the diene system within the isatin core can react with dienophiles to construct six-membered rings. rsc.orgmasterorganicchemistry.com

A summary of cycloaddition reactions involving the isatin scaffold:

| Cycloaddition Type | Reactants | Product |

| [3+2] Cycloaddition | Isatin imine + Nitrile oxide | Spiro[indoline-oxadiazole] |

| [3+2] Cycloaddition | Isatin + Azomethine ylide | Spiro-pyrrolidine oxindole |

| [4+2] Diels-Alder | Pyrano[3,4-b]indol-3-one (derived from isatin) | Carbazole derivative |

Investigations into the Biological Activities and Pharmacological Potential

Broad Spectrum Biological Activities of Indoline-2,3-dione Derivatives and Analogues

Derivatives of indoline-2,3-dione have been the subject of extensive research, revealing a remarkable spectrum of biological activities. This has established the isatin (B1672199) scaffold as a critical component in the development of novel therapeutic agents. The diverse pharmacological profile includes anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscoring the significance of this structural framework in drug discovery.

Anticancer and Cytotoxic Activities

The anticancer potential of indoline-2,3-dione derivatives is well-documented, with numerous studies demonstrating their cytotoxic effects against various cancer cell lines. The core structure is a key feature in several FDA-approved receptor tyrosine kinase inhibitors. nih.govnih.gov The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation. nih.gov For instance, certain derivatives have been shown to arrest the cell cycle and trigger programmed cell death in cancer cells. researchgate.net The substitution pattern on the isatin ring plays a crucial role in modulating the anticancer potency. For example, the introduction of a methyl group at the N-1 position of the indole (B1671886) nucleus has been shown to significantly enhance anticancer activity in some series. nih.gov Furthermore, hybridization of the indoline-2,one scaffold with other heterocyclic systems, such as 1,3,4-thiadiazole (B1197879) and aziridine, has yielded compounds with broad-spectrum activity against various cancer cell lines. nih.gov

Table 1: Anticancer Activity of Selected Indoline-2,3-dione Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| Substituted 3-amino-1H-indole derivatives | Various | Anti-proliferative activities | nih.gov |

| 1,3,4-Thiadiazole-indolin-2-one hybrids | Breast and Colon Cancer | Potent inhibition | nih.gov |

| Aziridine-indolin-2-one hybrids | Colon Cancer | High inhibition | nih.gov |

| N-benzyl indole derivatives | Leukemia cell lines | High antiproliferative activity | nih.gov |

Antimicrobial, Antibacterial, and Antifungal Efficacy

The antimicrobial properties of indoline-2,3-dione derivatives have been extensively investigated, revealing their efficacy against a range of pathogenic bacteria and fungi. researchgate.netdergipark.org.trresearchgate.net Schiff bases of isatin, for example, have demonstrated considerable antimicrobial activities. dergipark.org.tr The introduction of different substituents on the indoline-2,3-dione core can significantly influence the antimicrobial spectrum and potency. For instance, some 5-substituted derivatives, when converted into Mannich bases, have shown significant antibacterial and antifungal activities. researchgate.net Spiro-indoline-dione derivatives have also been synthesized and evaluated, with some compounds exhibiting strong antimicrobial effects against bacteria such as Enterococcus faecalis and Staphylococcus aureus. dergipark.org.tr

Table 2: Antimicrobial Activity of Selected Indoline-2,3-dione Derivatives

| Compound/Derivative | Microorganism(s) | Activity | Reference |

| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones | E. faecalis, S. aureus | MIC values ranging from 375–3000 µg/mL | dergipark.org.tr |

| Mannich bases of 5-fluoro-indolin-2-one | Pathogenic bacteria | Significant antibacterial activity | researchgate.net |

| Mannich bases of 5-methyl-indolin-2-one | Pathogenic fungi | Favorable antifungal activity | researchgate.net |

| Schiff bases of 1H-indole-2,3-dione | Various bacteria and fungi | Higher activity than norfloxacin (B1679917) in some cases | dergipark.org.tr |

Antiviral Properties

The antiviral potential of the indoline-2,3-dione scaffold has been explored against various viruses. researchgate.netfrontiersin.orgmdpi.com Certain derivatives have been identified as promising leads for the development of broad-spectrum antiviral agents. For example, some 3-alkynyl-5-aryl-7-aza-indoles have shown activity against respiratory syncytial virus (RSV), SARS-CoV-2, and Venezuelan equine encephalitis virus (VEEV). researchgate.netfrontiersin.org The mechanism of antiviral action can vary, with some compounds interfering with viral entry or replication processes. mdpi.com While specific data on 4-Bromo-7-methoxyindoline-2,3-dione is limited, the general antiviral activity of the parent scaffold suggests that this derivative could also possess interesting properties in this regard.

Anti-inflammatory Effects

Indoline-2,3-dione derivatives have demonstrated significant anti-inflammatory properties in various preclinical models. mdpi.comnih.govnih.govrsc.org The anti-inflammatory effect is often attributed to the inhibition of key inflammatory mediators. For example, certain 3-substituted-indolin-2-one derivatives have been shown to suppress the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages. mdpi.com The substitution pattern on the isatin ring is critical for activity, with studies showing that the presence of a bromine atom at the C5 or C6 position can effectively increase anti-inflammatory activity. nih.gov

Specific Molecular Targets and Pathway Modulation

The pharmacological effects of indoline-2,3-dione derivatives are often mediated through their interaction with specific molecular targets, leading to the modulation of key cellular pathways.

Enzyme Inhibition (e.g., VEGFR-2, P-glycoprotein, α-glucosidase)

Indoline-2,3-dione derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, a process crucial for tumor growth and metastasis. Several indoline-2-one derivatives have been designed and synthesized as potent VEGFR-2 inhibitors. nih.govmdpi.commdpi.comnih.govresearchgate.net The indolin-2-one scaffold serves as a crucial pharmacophore that can fit into the ATP-binding site of the VEGFR-2 kinase domain. researchgate.net The substitution pattern on the indoline (B122111) ring significantly influences the inhibitory activity. For instance, the presence of a methoxy (B1213986) group at the 5-position of the isatin ring has been shown to result in excellent VEGFR-2 inhibitory activity in some series. nih.gov

P-glycoprotein Modulation: P-glycoprotein (P-gp) is a transmembrane efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of anticancer drugs out of the cell. nih.gov Indole alkaloids and their derivatives have been shown to modulate the function of P-gp. nih.gov Some indole derivatives can enhance the cytotoxicity of anticancer drugs by inhibiting the efflux activity of P-gp, thereby increasing intracellular drug accumulation. nih.gov

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an important therapeutic strategy for managing type 2 diabetes. A number of indoline-2,3-dione-based derivatives have been synthesized and evaluated as α-glucosidase inhibitors. nih.gov These compounds can effectively inhibit the enzyme, with their inhibitory potential being influenced by the nature and position of substituents on the isatin core. nih.gov

Table 3: Enzyme Inhibition by Selected Indoline-2,3-dione Derivatives

| Enzyme | Derivative Class | Observed Effect | Reference |

| VEGFR-2 | Indoline-2-one derivatives | Potent inhibition, with IC50 values in the nanomolar range for some compounds. | researchgate.net |

| P-glycoprotein | Indole alkaloids | Enhanced cytotoxicity of anticancer drugs by inhibiting P-gp. | nih.gov |

| α-Glucosidase | Indoline-2,3-dione-based benzene (B151609) sulfonamide derivatives | Significant inhibitory activity. | nih.gov |

Protein-Protein Interactions

Currently, there is a notable absence of publicly available scientific literature detailing specific investigations into the direct role of this compound in the modulation of protein-protein interactions. While the broader class of isatin derivatives has been explored for various biological activities, specific data on this particular substituted indoline-2,3-dione's capacity to inhibit or otherwise influence these fundamental cellular processes remains uncharacterized in peer-reviewed studies.

Modulation of Multidrug Resistance (MDR)

Similarly, dedicated research on the effects of this compound on multidrug resistance (MDR) in microbial or cancer cells has not been identified in the current body of scientific publications. The isatin scaffold is known to be a privileged structure in the development of various therapeutic agents, including those that may combat MDR; however, specific experimental evidence for this compound in this context is not available.

Activity on Amyloid Aggregation and Neurotoxicity

Investigations into the direct impact of this compound on the aggregation of amyloid proteins and associated neurotoxicity are not present in the accessible scientific literature. Although isatin derivatives have been studied for their potential to interfere with the formation of amyloid fibrils, which are implicated in neurodegenerative diseases, specific findings related to the 4-bromo-7-methoxy substituted variant are yet to be reported.

Evaluation as Tool Compounds in Biological Pathway Elucidation

While direct biological activity data is scarce, this compound has been identified as a useful synthetic intermediate, or tool compound, in the development of molecules for the elucidation of biological pathways. Specifically, it has been utilized in the synthesis of potential inhibitors for Catechol-O-methyltransferase (COMT), an important enzyme in the metabolic pathway of catecholamines.

A patent for COMT inhibitors describes the use of this compound as a starting material in a multi-step synthesis to generate more complex molecules designed to target and inhibit COMT. google.com This application underscores the value of this compound as a chemical scaffold for building probes to study the COMT pathway, which is relevant in various physiological and pathological processes, including neurotransmission and certain neurological disorders.

The utility of this compound in synthetic schemes aimed at producing biologically active molecules highlights its role as an enabling tool for researchers in the field of chemical biology and drug discovery, even in the absence of direct bioactivity data for the compound itself.

Table 1: Investigated Biological Activities of this compound

| Section | Subsection | Research Findings |

| 4.2.2. | Protein-Protein Interactions | No specific research findings available. |

| 4.2.3. | Modulation of Multidrug Resistance (MDR) | No specific research findings available. |

| 4.2.4. | Activity on Amyloid Aggregation and Neurotoxicity | No specific research findings available. |

| 4.3. | Evaluation as Tool Compounds in Biological Pathway Elucidation | Utilized as a synthetic intermediate in the development of Catechol-O-methyltransferase (COMT) inhibitors. google.com |

Structure Activity Relationships Sar and Rational Drug Design

Impact of Substitution Patterns on Biological Activity and Selectivity

The substitution pattern on the indoline-2,3-dione nucleus plays a critical role in defining the biological activity and selectivity of its derivatives. The presence of a halogen, such as the bromine atom in 4-Bromo-7-methoxyindoline-2,3-dione, often enhances biological activity. Halogen atoms can increase the lipophilicity of a molecule, facilitating its passage through biological membranes. Furthermore, they can participate in halogen bonding, a type of non-covalent interaction that can influence binding to biological targets.

The position of the substituent is also crucial. For instance, in the context of anticancer activity, halogenation at various positions of the isatin (B1672199) ring has been shown to improve efficacy. While specific data on the 4-bromo-7-methoxy combination is limited, studies on other substituted isatins provide valuable insights. For example, the introduction of a fluorine atom at the 6-position of 5-bromoisatin (B120047) increased its inhibitory activity against leukemia cells. Similarly, substitutions at the 5- and 7-positions with halogens have resulted in higher inhibitory activity against certain cancer cell lines.

The methoxy (B1213986) group at the 7-position is an electron-donating group, which can modulate the electronic properties of the aromatic ring and influence interactions with target proteins. The interplay between an electron-withdrawing group like bromine and an electron-donating group like methoxy can create a unique electronic environment that may be favorable for specific biological activities. Research on other heterocyclic compounds has shown that the combination of electron-donating and electron-withdrawing groups can lead to potent and selective inhibitors of various enzymes.

To systematically explore the SAR of this compound, a library of analogs could be synthesized and tested. The following table illustrates a hypothetical set of analogs that would be valuable for such a study:

| Compound ID | R1 (Position 4) | R2 (Position 7) | Rationale for Inclusion |

| Target | Br | OCH3 | Reference Compound |

| Analog 1 | H | OCH3 | To assess the contribution of the bromo group. |

| Analog 2 | Br | H | To assess the contribution of the methoxy group. |

| Analog 3 | Cl | OCH3 | To compare the effect of different halogens at position 4. |

| Analog 4 | F | OCH3 | To further explore the effect of halogens at position 4. |

| Analog 5 | I | OCH3 | To complete the halogen series at position 4. |

| Analog 6 | Br | OH | To investigate the effect of a hydroxyl group versus a methoxy group at position 7. |

| Analog 7 | Br | OCH2CH3 | To explore the impact of a larger alkoxy group at position 7. |

| Analog 8 | NO2 | OCH3 | To introduce a strong electron-withdrawing group at position 4. |

| Analog 9 | CH3 | OCH3 | To introduce an electron-donating group at position 4. |

By evaluating the biological activity of these analogs against a specific target, a clear picture of the SAR for the 4,7-disubstituted indoline-2,3-dione scaffold would emerge.

Elucidation of Key Pharmacophoric Features for Target Engagement and Efficacy

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For indoline-2,3-dione derivatives, several key pharmacophoric features have been identified. These generally include:

A Hydrogen Bond Donor: The N-H group at position 1 of the isatin ring can act as a hydrogen bond donor.

Two Hydrogen Bond Acceptors: The two carbonyl groups at positions 2 and 3 are potent hydrogen bond acceptors.

Aromatic/Hydrophobic Region: The benzene (B151609) ring of the indoline (B122111) core provides a hydrophobic surface for van der Waals interactions.

In the case of this compound, the bromine atom can act as a hydrophobic feature and potentially as a halogen bond donor. The methoxy group can also participate in hydrogen bonding or hydrophobic interactions.

Design Principles for Novel Bioactive Indoline-2,3-dione Analogues

Based on the understanding of SAR and pharmacophoric features, several design principles can be employed to create novel and more effective analogs of this compound.

One common strategy is bioisosteric replacement , where a functional group is replaced by another group with similar physical or chemical properties. For example, the bromine atom could be replaced by other halogens (Cl, F, I) or a trifluoromethyl group to modulate lipophilicity and electronic properties. The methoxy group could be replaced with other alkoxy groups, a hydroxyl group, or a methylthio group to probe the steric and electronic requirements at the 7-position.

Another approach is scaffold hopping , where the indoline-2,3-dione core is replaced by another heterocyclic system that maintains the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties.

Structure-based drug design can be a powerful tool if the three-dimensional structure of the biological target is known. Molecular docking studies can be used to predict how analogs of this compound bind to the active site of a target protein. This information can then be used to design new molecules with improved binding affinity and selectivity. For instance, if a docking study reveals a nearby hydrophobic pocket, a larger hydrophobic group could be introduced at a suitable position on the isatin ring.

Finally, fragment-based drug design can be employed. This involves identifying small molecular fragments that bind to the target and then linking them together to create a more potent lead compound. The 4-bromo-7-methoxy-substituted benzene ring itself could be considered a fragment for further development.

Conformational Analysis and its Relevance to Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. While the indoline-2,3-dione core is relatively rigid, substituents can have preferred orientations that influence biological activity.

Conformational analysis of isatin derivatives can be performed using computational methods, such as molecular mechanics and quantum mechanics calculations, and experimental techniques like X-ray crystallography and NMR spectroscopy. These studies can reveal the most stable conformations of a molecule and how these conformations might interact with a binding site.

For this compound, the orientation of the methoxy group relative to the indole (B1671886) ring could be important. There might be a preferred dihedral angle that positions the methoxy group for optimal interaction with the target. Similarly, the presence of the bromine atom could influence the planarity of the ring system.

Understanding the conformational preferences of this compound and its analogs is essential for building accurate pharmacophore models and for performing reliable molecular docking studies. A molecule might be inactive not because it lacks the necessary functional groups, but because it cannot adopt the correct conformation to fit into the binding site of its target. Therefore, conformational analysis is an indispensable part of the rational drug design process for this and other bioactive compounds.

Advanced Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For 4-Bromo-7-methoxyindoline-2,3-dione, molecular docking simulations would be employed to predict its interaction with various protein targets. The isatin (B1672199) (indoline-2,3-dione) scaffold is a well-known pharmacophore that interacts with a range of enzymes, such as kinases, caspases, and tubulin. The simulation involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to estimate the strength of the interaction (binding energy).

Key interactions that would be assessed include:

Hydrogen Bonding: The carbonyl groups at positions 2 and 3 and the amine group at position 1 of the indoline (B122111) ring are potential hydrogen bond donors and acceptors.

Halogen Bonding: The bromine atom at position 4 can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein's active site.

Hydrophobic Interactions: The aromatic ring and the methoxy (B1213986) group contribute to the molecule's hydrophobic character, potentially interacting with nonpolar residues in the target's binding pocket.

The results, typically presented in a data table, would rank potential protein targets based on predicted binding energies and highlight the key amino acid residues involved in the interaction.

| Hypothetical Docking Results for this compound | ||

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Tyrosine Kinase | -9.2 | H-bond: Cys797, Met793; Halogen bond: Lys745 |

| Caspase-3 | -8.5 | H-bond: Arg207, Ser209; Hydrophobic: Phe256 |

| Glycogen Synthase Kinase-3β | -8.1 | H-bond: Val135, Lys85; Hydrophobic: Ile62 |

This table is a hypothetical representation of potential molecular docking results.

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure (electron density) of many-body systems, particularly atoms, molecules, and the solid state. It is widely used to determine a molecule's optimized geometry, electronic properties, and reactivity. nih.govtci-thaijo.org

For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would first be used to find the most stable three-dimensional conformation (geometry optimization). researchgate.net From this optimized structure, a wealth of electronic and reactivity data can be derived. mdpi.com

Key DFT-derived parameters include:

Total Energy: The energy of the molecule in its optimized state.

| Calculated DFT Parameters for this compound (B3LYP/6-311++G(d,p)) | |

| Parameter | Predicted Value |

| Total Energy | -3258.7 Hartree |

| Dipole Moment | 3.45 Debye |

| Chemical Hardness (η) | 2.15 eV |

| Electronegativity (χ) | 4.88 eV |

| Electrophilicity Index (ω) | 5.53 eV |

This table contains hypothetical data based on typical DFT calculations for similar molecules.

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion.

An MD simulation of this compound, often placed in a simulated physiological environment (e.g., a water box with ions), can reveal:

Conformational Stability: How the molecule's shape fluctuates around its equilibrium geometry.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the molecule and surrounding water molecules.

Binding Stability: When simulated as part of a ligand-protein complex (from molecular docking), MD can assess the stability of the binding pose over time, providing a more accurate picture of the binding affinity by calculating the free energy of binding.

Analysis of the MD trajectory would involve calculating the Root Mean Square Deviation (RMSD) to assess structural stability and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule.

Quantum Chemical Calculations

Frontier Molecular Orbital (FMO) theory is a fundamental application of quantum chemistry used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. thaiscience.info

A small HOMO-LUMO gap suggests the molecule is more reactive and less stable.

For this compound, the HOMO is expected to be localized primarily over the electron-rich aromatic ring and the methoxy group, while the LUMO would likely be distributed over the electron-deficient dicarbonyl system of the isatin core. This distribution dictates how the molecule will interact in chemical reactions.

| FMO Analysis for this compound | |

| Orbital | Energy (eV) |

| HOMO | -7.03 |

| LUMO | -2.73 |

| HOMO-LUMO Gap (ΔE) | 4.30 eV |

This table presents hypothetical energy values typical for such a molecule.

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the total electrostatic potential on the surface of a molecule. nih.gov It is a valuable tool for understanding intermolecular interactions and predicting reactivity sites for electrophilic and nucleophilic attacks. thaiscience.inforesearchgate.net

The MEP map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these would be centered around the carbonyl oxygen atoms.

Blue: Regions of most positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. This would likely be found around the hydrogen atom on the ring's nitrogen.

Green/Yellow: Regions of near-zero potential, typically associated with the nonpolar parts of the molecule, like the benzene (B151609) ring.

The MEP map provides a clear, visual guide to the molecule's charge distribution and reactivity hotspots. nih.gov

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling Lewis structures. wisc.edujuniperpublishers.com NBO analysis provides detailed insights into charge transfer, hyperconjugation, and intramolecular bonding interactions. juniperpublishers.comijnc.ir

Key interactions that would be identified include:

Delocalization from the lone pairs of the oxygen and bromine atoms to the antibonding orbitals of the aromatic ring (π*).

Hyperconjugative interactions between the C-C or C-N sigma (σ) bonds and adjacent antibonding sigma (σ) or pi (π) orbitals.

| Hypothetical NBO Analysis for this compound | ||

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (O1) on C=O | π* (C2-C3) | 25.4 |

| LP (N1) | π* (C6-C7) | 45.8 |

| LP (Br) | σ* (C4-C5) | 5.1 |

This table is a hypothetical representation of NBO results, where LP denotes a lone pair.

Hyperpolarizability Calculations

Hyperpolarizability is a measure of the non-linear optical (NLO) response of a molecule to an applied electric field. Materials with high hyperpolarizability are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. These properties are intrinsically linked to the molecular structure, with factors such as the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation playing crucial roles.

Computational quantum mechanical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are standard approaches for determining the first hyperpolarizability (β) of a molecule. These calculations can provide a quantitative prediction of the NLO activity of a compound before its synthesis and experimental characterization.

Despite the utility of these predictive methods, a thorough search of the current scientific literature reveals no published studies specifically detailing the hyperpolarizability calculations for this compound. While research on the NLO properties of other organic compounds, including some isatin derivatives, has been conducted, specific data for this particular substituted indoline-2,3-dione is not available. researchgate.netmdpi.comnih.govresearchgate.netanu.edu.au Therefore, no data table for its hyperpolarizability values can be presented.

In Silico ADMET Profiling and Drug-Likeness Assessment

In the realm of drug discovery and development, the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. nih.gov These predictions help to identify potential liabilities of a drug candidate early in the research process, thereby reducing the likelihood of late-stage failures. acs.orgnih.gov Coupled with drug-likeness assessments, which evaluate a molecule's physicochemical properties against those of known drugs, these computational tools provide a comprehensive profile of a compound's potential as a therapeutic agent. acs.orgmu-varna.bg

The process typically involves the use of various computational models and software platforms to calculate key descriptors. researchgate.net These can include predictions of gastrointestinal absorption, blood-brain barrier penetration, interaction with metabolic enzymes like cytochrome P450s, and potential toxicities such as mutagenicity or cardiotoxicity. nih.govtandfonline.com Drug-likeness is often evaluated based on established rules such as Lipinski's Rule of Five, which considers parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net

A comprehensive review of the scientific literature indicates that no specific in silico ADMET profiling or drug-likeness assessment has been published for this compound. While numerous studies detail the ADMET and drug-likeness analysis of other substituted isatin and indoline-2,3-dione derivatives, data for the specific 4-bromo-7-methoxy substituted variant is not present in the available research. acs.orgresearchgate.netnih.gov Consequently, the generation of data tables for ADMET properties and drug-likeness parameters for this compound is not possible.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy of 4-Bromo-7-methoxyindoline-2,3-dione, the chemical shifts, splitting patterns, and integration values of the proton signals provide critical information about the electronic environment and connectivity of the hydrogen atoms. The aromatic region would be expected to show two distinct signals for the two protons on the benzene (B151609) ring. Due to the ortho and meta coupling, these would likely appear as doublets. The methoxy (B1213986) group protons would present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The N-H proton of the indole (B1671886) nucleus would appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | N-H |

| ~7.5 | d | 1H | Ar-H |

| ~7.0 | d | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

Note: Predicted values are based on the analysis of structurally similar compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. This compound would exhibit nine distinct carbon signals. The two carbonyl carbons of the dione (B5365651) moiety are particularly characteristic, appearing significantly downfield (typically >160 ppm). The aromatic carbons would resonate in the 100-150 ppm range, with the carbon atom bonded to the bromine atom showing a shift influenced by the halogen's electronegativity and the carbon attached to the methoxy group appearing more shielded. The methoxy carbon itself would be found further upfield.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| > 180 | C=O (C2) |

| > 160 | C=O (C3) |

| 100-150 | Aromatic Carbons |

| ~56 | -OCH₃ |

Note: Predicted values are based on the analysis of various substituted isatins. researchgate.net

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione group, typically found in the region of 1700-1750 cm⁻¹. The N-H stretching vibration would be observed as a medium to sharp band around 3200-3400 cm⁻¹. The C-O stretching of the methoxy group and the C-Br stretching would also give rise to characteristic bands in the fingerprint region.

Table 3: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3200-3400 | N-H Stretch |

| ~3100 | Aromatic C-H Stretch |

| ~2950 | Aliphatic C-H Stretch |

| 1700-1750 | C=O Stretch (dione) |

| 1600-1620 | C=C Aromatic Stretch |

| ~1280 | Asymmetric C-O-C Stretch |

| ~1030 | Symmetric C-O-C Stretch |

| 600-800 | C-Br Stretch |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, and due to the presence of bromine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio) would be evident. High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental formula (C₉H₆BrNO₃). scispace.com

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 255.96039 |

| [M+Na]⁺ | 277.94233 |

| [M-H]⁻ | 253.94583 |

| [M]⁺ | 254.95256 |

Data sourced from predicted values on PubChemLite. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. The extended π-system of the indoline-2,3-dione core in this compound is expected to give rise to distinct absorption bands in the UV-Vis spectrum. The electronic transitions would likely include π → π* and n → π* transitions. The exact position of the absorption maxima (λ_max) would be influenced by the bromo and methoxy substituents on the aromatic ring. Studies on similar isatin (B1672199) derivatives have shown that substitutions on the benzene ring can cause shifts in the absorption bands.

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound. When coupled with a UV detector, HPLC can provide a quantitative measure of purity by comparing the peak area of the main component to that of any impurities. The retention time of the compound under specific chromatographic conditions (mobile phase, stationary phase, flow rate) serves as an identifying characteristic.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the main peak in the chromatogram by providing its mass-to-charge ratio, further substantiating the structural assignment and purity assessment. Vendor documentation for related compounds often includes HPLC and LC-MS data to validate their products. bldpharm.com

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-7-methoxyindoline-2,3-dione with high purity?

- Methodological Answer : The compound can be synthesized via condensation reactions using substituted phenylhydrazines and diketones. For example, reacting 2-bromo-4-methoxyphenylhydrazine with dimethyl acetylenedicarboxylate (DMAD) in methanol under reflux yields intermediates, which are cyclized under acidic conditions to form the indoline-dione core . Purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity. Elemental analysis (C, H, N) and HPLC (>98% purity) are recommended for validation .

Q. How should researchers characterize the structural and spectroscopic properties of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra to confirm substitution patterns. The methoxy group typically appears as a singlet near δ 3.8–4.0 ppm, while the bromo substituent deshields adjacent protons .

- IR : Confirm carbonyl stretches (C=O) at ~1700–1750 cm and methoxy C-O bonds near 1250 cm.

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation (e.g., CCDC databases) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First Aid : In case of exposure, rinse affected areas with water for 15 minutes and consult a physician immediately. Store material in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) for Suzuki-Miyaura couplings. The bromo group at position 4 acts as a leaving group, enabling aryl/alkyl boronic acid substitutions.

- Solvent Systems : Employ toluene/water mixtures with NaCO as a base to enhance reaction efficiency. Monitor progress via TLC (silica gel, ethyl acetate/hexane) .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The indoline-dione scaffold may bind ATP pockets via hydrogen bonding with the diketone moiety .

- QSAR Models : Train models on brominated indoline derivatives to correlate substituent effects (e.g., logP, polar surface area) with IC values .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The methoxy group at position 7 may hinder nucleophilic attack at adjacent positions.

- Electronic Effects : The electron-withdrawing diketone and bromo substituents activate the ring for electrophilic substitutions (e.g., nitration at position 5). DFT calculations (B3LYP/6-31G*) can map charge distribution .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR, IR, and MS data. For example, a missing carbonyl peak in IR may indicate keto-enol tautomerism.

- Single-Crystal Analysis : Resolve ambiguities in substituent positioning via X-ray diffraction (e.g., CCDC-2191474) .

Methodological Tables

Table 1 : Key Synthetic Intermediates for this compound

| Intermediate | Role | Reference Method |

|---|---|---|

| 2-Bromo-4-methoxyphenylhydrazine | Precursor for cyclization | Reflux with DMAD in MeOH |

| Dimethyl acetylenedicarboxylate | Electron-deficient dienophile | Cycloaddition reactions |

Table 2 : Common Analytical Techniques for Characterization

| Technique | Application | Example Data |

|---|---|---|

| -NMR | Confirm methoxy and bromo substituents | δ 3.89 (s, 3H, OCH) |

| Elemental Analysis | Validate empirical formula | Calcd: C 46.16%, H 3.34%, N 4.32% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。